5-Benzothiazoleacetic acid, 2-amino-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzothiazoleacetic acid, 2-amino- is a compound belonging to the benzothiazole family, which is known for its diverse biological activities Benzothiazoles are bicyclic compounds containing a benzene ring fused to a thiazole ring
Synthetic Routes and Reaction Conditions:
One-Pot Synthesis: One common method involves the reaction of potassium thiocyanate with substituted anilines in the presence of a catalyst such as nano-BF3/SiO2 under mild conditions. This method is efficient and yields high purity products.
Multistep Synthesis: Another approach involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. This method can be adapted to use green chemistry principles, such as using water as a solvent and avoiding toxic reagents.
Industrial Production Methods: Industrial production often employs scalable methods like the one-pot synthesis due to its simplicity and high yield. The use of eco-friendly catalysts and solvents is also prioritized to minimize environmental impact.
Types of Reactions:
Oxidation: 5-Benzothiazoleacetic acid, 2-amino- can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the compound, often leading to the formation of amines.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Benzothiazoleacetic acid, 2-amino- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 5-Benzothiazoleacetic acid, 2-amino- involves its interaction with various molecular targets. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may interfere with the function of enzymes involved in microbial metabolism, thereby exhibiting antimicrobial activity . The exact pathways and targets can vary depending on the specific application and derivative of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: Shares the benzothiazole core structure but lacks the acetic acid moiety.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amino group, leading to different reactivity and applications.
Uniqueness: 5-Benzothiazoleacetic acid, 2-amino- is unique due to the presence of both the amino and acetic acid functional groups, which confer distinct chemical properties and reactivity. This dual functionality allows for a broader range of chemical modifications and applications compared to its analogs.
Eigenschaften
CAS-Nummer |
152149-32-1 |
---|---|
Molekularformel |
C9H8N2O2S |
Molekulargewicht |
208.24 g/mol |
IUPAC-Name |
2-(2-amino-1,3-benzothiazol-5-yl)acetic acid |
InChI |
InChI=1S/C9H8N2O2S/c10-9-11-6-3-5(4-8(12)13)1-2-7(6)14-9/h1-3H,4H2,(H2,10,11)(H,12,13) |
InChI-Schlüssel |
MIAMRILGCZSWCS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1CC(=O)O)N=C(S2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.